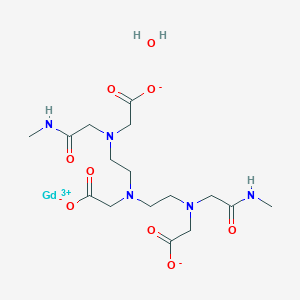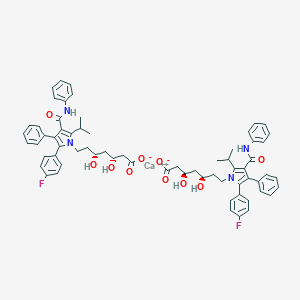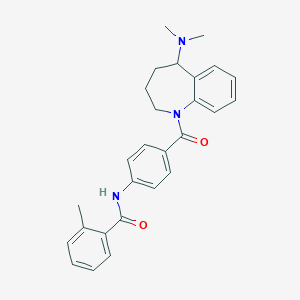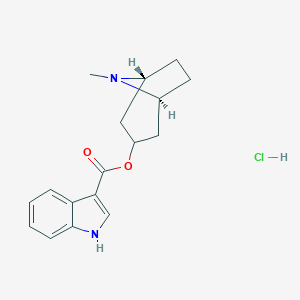
Talc
Übersicht
Beschreibung
It is known for its extreme softness, ranking as the softest mineral on the Mohs scale of hardness . Talc is widely used in various industries, including cosmetics, ceramics, paint, and paper, due to its unique properties such as its ability to absorb moisture, act as a lubricant, and provide a smooth texture .
Wirkmechanismus
Target of Action
Talc, a mineral composed primarily of magnesium, silicon, and oxygen, is primarily used to prevent the recurrence of malignant pleural effusions in symptomatic patients . Its primary targets are the pleura, the two layers of tissue lining the lung and chest wall .
Mode of Action
This compound induces an inflammatory reaction when introduced into the pleural space . This reaction promotes the adherence of the visceral and parietal pleura , preventing the reaccumulation of pleural air or fluid . This process is known as pleurodesis .
Biochemical Pathways
It is thought to provoke an inflammatory response and cytokine secretion in the pleural space, leading to the formation of collagen . This results in the adhesion of the visceral and parietal pleurae .
Pharmacokinetics
This compound is intended for local use only . Systemic exposure may be influenced by the integrity of the visceral pleura .
Result of Action
The result of this compound’s action is the prevention of reaccumulation of pleural air or fluid . This is achieved through the process of pleurodesis, which involves the adherence of the visceral and parietal pleura .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound, being a mined product, can be contaminated with other substances . In its raw state, this compound contains asbestos . Although most of the asbestos is removed during processing, traces may still remain in the finished product . This potential contamination could influence the action and efficacy of this compound. Furthermore, the use of this compound in different environmental contexts, such as in cosmetic and personal hygiene products, can lead to different exposure pathways, including ingestion, inhalation, and dermal contact .
Biochemische Analyse
Biochemical Properties
Talc is chemically inert and does not participate in biochemical reactions. It does not interact with enzymes, proteins, or other biomolecules in a biochemical context. Its primary role in biological systems is physical rather than chemical .
Cellular Effects
This compound does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism due to its chemical inertness. It can have indirect effects on cells. For instance, when used in pharmaceutical formulations, this compound can affect the rate at which the drug is released into the body .
Molecular Mechanism
As this compound is chemically inert, it does not exert effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression. Its effects are primarily physical, such as altering the texture of products or absorbing moisture .
Temporal Effects in Laboratory Settings
This compound is stable and does not degrade over time. In laboratory settings, its effects do not change over time. Long-term effects on cellular function have not been observed in in vitro or in vivo studies due to its chemical inertness .
Dosage Effects in Animal Models
The effects of this compound do not vary with different dosages in animal models, as it is not biologically active. Like any substance, it can have toxic or adverse effects at high doses, primarily due to physical rather than chemical interactions .
Metabolic Pathways
This compound does not participate in metabolic pathways as it does not interact with enzymes or cofactors. It does not affect metabolic flux or metabolite levels due to its chemical inertness .
Transport and Distribution
This compound does not have specific transporters or binding proteins within cells and tissues. Its distribution within the body depends on its physical form and the route of administration .
Subcellular Localization
This compound does not have a specific subcellular localization as it does not enter cells due to its large size and chemical inertness. It does not have any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthetic talc can be prepared through several methods, including hydrothermal treatment, precipitation, and sol-gel processes .
Hydrothermal Treatment: This method involves the reaction of magnesium and silicon sources under high temperature and pressure conditions to form crystalline nanothis compound.
Precipitation: Amorphous or short-range order nanothis compound can be obtained by precipitating magnesium and silicon compounds from aqueous solutions.
Sol-Gel Process: This involves the chemical grafting of organic-inorganic hybrid this compound-like structures, leading to high chemical purity and thermal stability.
Industrial Production Methods
Industrial production of this compound typically involves mining, followed by crushing, grinding, and purification processes . The mined this compound is crushed using jaw crushers, cone crushers, or impact crushers, and then ground to the desired particle size. Purification processes may include flotation, magnetic separation, and chemical treatment to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Talc undergoes various chemical reactions, including:
Hydration and Carbonation: This compound can form through the hydration and carbonation of magnesium minerals such as serpentine, pyroxene, amphibole, and olivine.
Thermal Decomposition: When heated, this compound decomposes into enstatite (MgSiO₃) and silica (SiO₂).
Common Reagents and Conditions
Hydration and Carbonation: Requires the presence of carbon dioxide and water.
Thermal Decomposition: Occurs at high temperatures, typically above 900°C.
Major Products Formed
Hydration and Carbonation: Produces this compound, magnesite (MgCO₃), and water.
Thermal Decomposition: Produces enstatite and silica.
Wissenschaftliche Forschungsanwendungen
Talc has numerous scientific research applications across various fields:
Chemistry: Used as a filler in polymer composites to enhance mechanical properties.
Biology: Employed in cell culture as a substrate for growing cells due to its biocompatibility.
Industry: Widely used in the production of ceramics, paint, paper, and cosmetics due to its lubricating and moisture-absorbing properties
Vergleich Mit ähnlichen Verbindungen
Talc is often compared with other clay minerals such as pyrophyllite and chlorite:
Pyrophyllite: Similar in structure to this compound but contains aluminum instead of magnesium.
Chlorite: Contains iron and aluminum in addition to magnesium and silicon.
This compound’s unique properties, such as its extreme softness, high absorbency, and chemical inertness, distinguish it from these similar compounds .
Eigenschaften
IUPAC Name |
trimagnesium;dioxido(oxo)silane;hydroxy-oxido-oxosilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mg.2HO3Si.2O3Si/c;;;4*1-4(2)3/h;;;2*1H;;/q3*+2;2*-1;2*-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXVOGGZOFOROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](=O)[O-].O[Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Mg3O12Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, white-gray powder; [NIOSH] | |
| Record name | Soapstone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/622 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14807-96-6 | |
| Record name | Talc [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014807966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















